trans-2-Methylmorpholine-3-carboxylic acid hydrochloride

Vue d'ensemble

Description

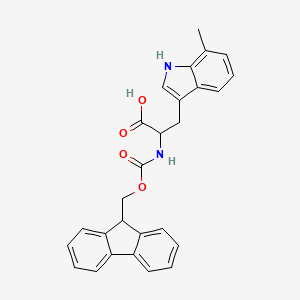

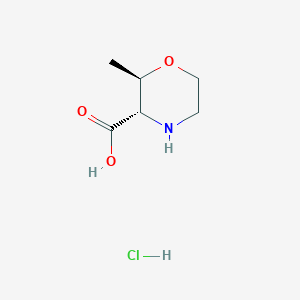

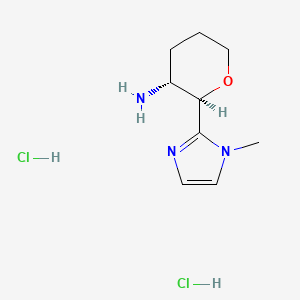

“trans-2-Methylmorpholine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1807882-36-5. Its molecular weight is 181.62 and its linear formula is C6H12ClNO3 .

Molecular Structure Analysis

The IUPAC name for this compound is (2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride . The InChI code for this compound is 1S/C6H11NO3.ClH/c1-4-5(6(8)9)7-2-3-10-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m0./s1 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .Applications De Recherche Scientifique

Biocatalyst Inhibition

Research has highlighted the inhibitory effects of carboxylic acids, including trans-2-Methylmorpholine-3-carboxylic acid hydrochloride, on microbial processes. These acids are known to impact microbes like Escherichia coli and Saccharomyces cerevisiae negatively, affecting their cell membrane and internal pH. This understanding is crucial for developing strategies to engineer more robust microbial strains for industrial applications, as these acids can be produced fermentatively by engineered microbes but become inhibitory at concentrations below desired yields (Jarboe et al., 2013).

Drug Synthesis and Biomarker Applications

The compound has found utility in drug synthesis, offering a pathway to develop more efficient and less costly pharmaceuticals. It serves as a precursor or intermediate in synthesizing various drugs, showcasing the potential for creating value-added chemicals from biomass-derived sources. For example, levulinic acid, related through its carboxylic acid functionality, has been identified for its role in producing a variety of pharmaceuticals, indicating the broad applicability of such compounds in medicinal chemistry (Zhang et al., 2021).

Biotechnological Routes

Lactic acid production from biomass highlights the relevance of carboxylic acids in the biotechnological sector. Lactic acid, similar in functionality to trans-2-Methylmorpholine-3-carboxylic acid hydrochloride, serves as a precursor for various biotechnological routes, leading to the production of pyruvic acid, acrylic acid, and other significant compounds. This showcases the potential of carboxylic acids in biorenewable chemical production, emphasizing their role in developing bio-based plastics and other green chemistry applications (Gao et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

(2R,3S)-2-methylmorpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-4-5(6(8)9)7-2-3-10-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSLKJXCSUYWPS-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NCCO1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](NCCO1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-Methylmorpholine-3-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B3247114.png)